Oseltamivir citric acid adduct is a chemical compound formed by the combination of oseltamivir, an antiviral medication, and citric acid. This adduct is significant in pharmacology due to its role in enhancing the solubility and stability of oseltamivir, which is primarily used for the treatment and prevention of influenza. The compound has a molecular formula of and a molecular weight of approximately 486.51 g/mol. It appears as a white solid and has been identified with the CAS number 2738248-87-6 .
Oseltamivir was originally developed by the pharmaceutical company Roche and is marketed under the brand name Tamiflu. The citric acid adduct is synthesized to improve the pharmacokinetic properties of oseltamivir, making it more effective in clinical applications. This compound is particularly relevant in settings where enhanced solubility is required for oral formulations .
The synthesis of oseltamivir citric acid adduct involves several methods, primarily focusing on improving the solubility and stability of oseltamivir. The synthesis process typically follows these steps:
The molecular structure of oseltamivir citric acid adduct can be represented as follows:
The chemical structure can be visualized using various chemical drawing software or databases that provide 2D and 3D representations. The presence of multiple functional groups contributes to its unique properties as an antiviral agent.
Oseltamivir citric acid adduct participates in several chemical reactions that are essential for its efficacy as an antiviral agent:
The mechanism of action for oseltamivir involves its conversion into oseltamivir carboxylate, which is the active form that inhibits viral neuraminidase enzymes. This inhibition blocks the release of new viral particles from infected cells, thereby reducing viral load and alleviating symptoms associated with influenza infection.
Oseltamivir citric acid adduct is primarily used in scientific research and clinical settings for:
The development and application of oseltamivir citric acid adduct represent significant advancements in antiviral therapies, particularly in addressing seasonal influenza outbreaks and potential pandemics.
The synthesis of oseltamivir (Tamiflu®) and its citric acid adduct originated with Gilead Sciences in 1995, utilizing (-)-shikimic acid or (-)-quinic acid as chiral pool starting materials. The initial 14-step route from shikimic acid achieved a mere 15% overall yield, burdened by extensive protecting group manipulations and hazardous azide chemistry for introducing the C5-amino group [1] [9]. By 1999, Roche optimized a 12-step industrial route from shikimic acid, improving the yield to ~35% but retaining explosive azide intermediates (sodium azide and alkyl azides) for diamino functionalization [1] [3]. The citric acid adduct formation emerged as a critical final step to enhance the drug's physicochemical properties. Citric acid serves as a counterion that improves oseltamivir's crystallinity, stability, and aqueous solubility—attributes essential for its oral suspension formulation [7] [10]. Early adduct synthesis involved direct crystallization of oseltamivir free base with citric acid in ethanol/water mixtures, though process efficiency was initially secondary to route scalability during pandemic responses [8].
Citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid) forms a 1:1 molecular adduct with oseltamivir through proton transfer and hydrogen bonding. The tertiary amine at C6 of oseltamivir (pKa ~7.9) undergoes protonation by citric acid’s carboxylic acid groups (pKa values: 3.1, 4.8, 6.4), generating a stable ammonium carboxylate salt. Concurrently, the hydroxyl and carbonyl groups of both molecules engage in an extended hydrogen-bonding network, facilitating crystalline lattice formation [7] [10]. This interaction significantly alters the drug’s properties:
Table 1: Key Physicochemical Properties of Oseltamivir Citric Acid Adduct
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Formula | C₂₂H₃₄N₂O₁₀ | Elemental Analysis |
Molecular Weight | 486.51 g/mol | MS |
Crystal System | Monoclinic | XRD |
Solubility in Water (25°C) | >150 mg/mL | USP <791> |
Degradation Temperature | >150°C | TGA |
Oseltamivir citric acid adduct synthesis hinges on the production of oseltamivir free base, with routes diverging in precursor sourcing:
Natural Extraction (Shikimic Acid):The industrial standard uses (-)-shikimic acid from Chinese star anise (Illicium verum), yielding ~3–5% after purification. Roche’s current 10-step route achieves 20–35% yield but requires azide-based steps at C4 and C5 positions. A key improvement involves low-temperature (0°C) azidation to prevent aromatization during epoxide opening [1] [3]. However, plant-derived shikimic acid faces supply volatility due to agricultural constraints—star anise requires 6 years to fruit and is climate-sensitive [6] [8].
Bioengineered Fermentation:Genetically modified E. coli strains (e.g., K-12 derivatives) bypass botanical limitations by overproducing shikimic acid. Metabolic engineering blocks the aroL and aroK (shikimate kinase) genes, accumulating extracellular shikimic acid at titers up to 84 g/L from glucose—a 33% yield. By 2008, fermentation supplied ~66% of Roche’s shikimic acid, reducing reliance on star anise [3] [8]. Novel microbial routes to 5-amino-5-deoxyshikimic acid (e.g., via Amycolatopsis mediterranei) aim to eliminate azide steps but remain experimental (titer: 0.2 g/L) [3].
Full Chemical Synthesis:Non-shikimate routes (e.g., Corey’s Diels-Alder or Shibasaki’s desymmetrization) avoid natural precursors but require >15 steps with lower yields (<20%). They are not commercially competitive but provide azide-free alternatives [5] [9].
Table 2: Comparison of Precursor Sourcing Strategies for Oseltamivir
Parameter | Plant-Derived Shikimate | Bioengineered Shikimate | Chemical Synthesis |
---|---|---|---|
Starting Material | Star anise extract | Glucose (fermentation) | Butadiene/acrylates |
Key Advantage | Established infrastructure | Scalable, consistent supply | Azide-free chemistry |
Key Limitation | Geopolitical/weather risks | High bioreactor CAPEX | Low yield (≤20%) |
Overall Yield | 20–35% | 25–30% | 10–18% |
Commercial Use | Primary (Roche) | Increasing (since 2008) | None |
Recent innovations target three bottlenecks: hazardous reagents, purification complexity, and adduct crystallization efficiency:
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